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molecular formula C11H10O3S B099931 Methyl 5-methoxybenzo[b]thiophene-2-carboxylate CAS No. 19492-99-0

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate

Cat. No. B099931
M. Wt: 222.26 g/mol
InChI Key: NYPCNZRDJYLVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534788B2

Procedure details

The above prepared 5-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (0.199 g, 0.895 mmol) was dissolved in 6 mL of CH2Cl2, cooled to 0° C., and treated with BBr3 (1.79 mL of 1M solution in CH2Cl2, 2 eq.). After 2 additional h at 0° C., the reaction mixture was carefully poured onto crashed ice, twofold extracted with AcOEt, washed with water, dried over sodium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/AcOEt=7/3) yielded 0.145 g of the title compound as off-white solid.
Quantity
0.199 g
Type
reactant
Reaction Step One
Name
Quantity
1.79 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[CH:10]=[CH:11][C:12]([O:14]C)=[CH:13][C:7]=2[CH:6]=1)=[O:4].B(Br)(Br)Br>C(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[CH:10]=[CH:11][C:12]([OH:14])=[CH:13][C:7]=2[CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0.199 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(S1)C=CC(=C2)OC
Step Two
Name
Quantity
1.79 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 2 additional h at 0° C., the reaction mixture was carefully poured
EXTRACTION
Type
EXTRACTION
Details
twofold extracted with AcOEt
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(S1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.145 g
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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